(2-Methylbenzo[d]oxazol-5-yl)methanol
Overview
Description
(2-Methylbenzo[d]oxazol-5-yl)methanol: is an organic compound belonging to the class of benzoxazoles, which are characterized by a fused benzene and oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[d]oxazol-5-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and 2-aminophenol as the primary starting materials.
Condensation Reaction: These materials undergo a condensation reaction in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring.
Reduction: The resulting benzoxazole is then reduced using lithium aluminum hydride (LiAlH4) to introduce the methanol group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.
Chemical Reactions Analysis
(2-Methylbenzo[d]oxazol-5-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions at the benzene ring can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents such as halogens, nitric acid, and amines.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Halogenated compounds, nitro compounds, and amine derivatives.
Scientific Research Applications
(2-Methylbenzo[d]oxazol-5-yl)methanol: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
(2-Methylbenzo[d]oxazol-5-yl)methanol: can be compared with other similar benzoxazole derivatives, such as benzoxazole-2-thiol and (2-Methylbenzo[d]oxazol-5-yl)boronic acid. While these compounds share structural similarities, this compound is unique in its methanol group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Benzoxazole-2-thiol
(2-Methylbenzo[d]oxazol-5-yl)boronic acid
2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole
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Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPKWNJXRJGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576496 | |
Record name | (2-Methyl-1,3-benzoxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136663-38-2 | |
Record name | (2-Methyl-1,3-benzoxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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